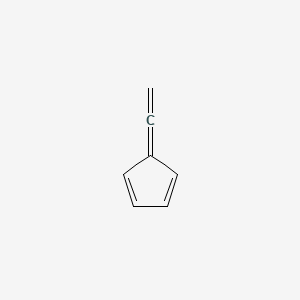

1,3-Cyclopentadiene, 5-ethenylidene-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Cyclopentadiene, 5-ethenylidene-, also known as 1,3-Cyclopentadiene, 5-ethenylidene-, is a useful research compound. Its molecular formula is C7H6 and its molecular weight is 90.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3-Cyclopentadiene, 5-ethenylidene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Cyclopentadiene, 5-ethenylidene- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,3-Cyclopentadiene, 5-ethenylidene is widely utilized in organic synthesis due to its ability to undergo various reactions such as cycloaddition and pericyclic reactions.

Reactions and Mechanisms

- Diels-Alder Reactions: The compound can act as a diene in Diels-Alder reactions, forming cyclohexene derivatives when reacted with dienophiles like maleic anhydride or acrylonitrile. This reaction is crucial for synthesizing complex cyclic compounds used in pharmaceuticals and agrochemicals .

- Cycloaddition Reactions: The compound participates in cycloaddition reactions with other unsaturated compounds. For instance, it has been shown to react with cycloheptatrienone to yield products via a suprafacial cycloaddition mechanism .

Material Science Applications

The unique properties of 1,3-cyclopentadiene, 5-ethenylidene have led to its use in developing advanced materials.

Polymer Synthesis

- The compound can serve as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Its incorporation into polymer chains can enhance the material's resilience and flexibility .

Nanostructured Materials

- Research indicates that derivatives of 1,3-cyclopentadiene can be used to create nanostructured materials that exhibit unique electronic properties. These materials are being explored for applications in organic electronics and photonic devices .

Energy Applications

1,3-Cyclopentadiene, 5-ethenylidene has shown potential in energy-related applications, particularly as a precursor for fuel additives.

Combustion Studies

- Studies on the thermal decomposition of related compounds (e.g., JP-10) have demonstrated that cyclopentadiene derivatives can be formed during combustion processes. These derivatives can influence the efficiency and emissions of fuels .

Case Study 1: Diels-Alder Reaction with Maleic Anhydride

In a controlled laboratory setting, 1,3-cyclopentadiene was reacted with maleic anhydride under specific conditions to yield a bicyclic compound. The reaction demonstrated high yield and selectivity, showcasing the utility of this compound in synthesizing valuable intermediates for pharmaceutical applications.

Case Study 2: Polymerization Experiments

Research conducted on the polymerization of 1,3-cyclopentadiene derivatives revealed that varying reaction conditions (temperature, catalysts) significantly affected the molecular weight and properties of the resulting polymers. This study highlighted the versatility of the compound in material science.

Propiedades

Número CAS |

27041-32-3 |

|---|---|

Fórmula molecular |

C7H6 |

Peso molecular |

90.12 g/mol |

InChI |

InChI=1S/C7H6/c1-2-7-5-3-4-6-7/h3-6H,1H2 |

Clave InChI |

JGLLKZLRFYVZTG-UHFFFAOYSA-N |

SMILES |

C=C=C1C=CC=C1 |

SMILES canónico |

C=C=C1C=CC=C1 |

Key on ui other cas no. |

27041-32-3 |

Sinónimos |

fulvenallene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.